molecular formula C14H14N2O2 B2863876 ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate CAS No. 77014-58-5

ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate

Cat. No. B2863876
CAS RN: 77014-58-5
M. Wt: 242.278
InChI Key: GICUYZUTLRYKFU-SEYXRHQNSA-N
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Description

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile. It is a colourless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

  • Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .
  • Fischer esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acids (e.g. concentrated sulfuric acid). The cyanoacetic acid can be prepared via Kolbe nitrile synthesis using sodium chloroacetate and sodium cyanide .
  • Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .
  • Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N -hydroxyphthalimide as a radical generator .


Molecular Structure Analysis

The molecular formula of Ethyl cyanoacetate is C5H7NO2 . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 .


Chemical Reactions Analysis

With its three different reactive centers—nitrile, ester, acidic methylene site—ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .


Physical And Chemical Properties Analysis

Ethyl cyanoacetate is a colourless liquid with a pleasant odor . The vapor pressure follows the Antoine equation log 10 (P) = A− (B/ (T+C)) (P in bar, T in K) with A = 7.46724, B = 3693.663 and C = 16.138 in the temperature range from 341 to 479 K . Two polymorphic forms occur . Below −111 °C, the crystal form II is dominant . Above this temperature, the crystal form I is formed which melts at −22 °C . The heat capacity at 25 °C is 220.22 J K −1 mol −1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Polycondensed Heterocycles Synthesis : A study by Gemma et al. (2002) demonstrated the synthesis of ethyl (2-acetyl-1-cyano-1,2,3,4-tetrahydro-1-isoquinolyl)acetate by cyanation/acylation of dihydroquinoline, leading to novel spiro-polycondensed heterocyclic systems (Gemma et al., 2002).
  • Dipolar Cycloaddition Reactions : Caira et al. (2014) explored the formation of 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition, indicating potential for creating new indolizine derivatives (Caira et al., 2014).

Structural Analysis and Characterization

  • Crystal Structure Analysis : Kirby et al. (1985) studied the structure of ethyl 2-amino-1-oxo-inden-3-carboxylate, derived from a similar compound, providing insights into molecular conversion mechanisms (Kirby et al., 1985).
  • Computational Studies on Tautomeric Structures : Nesterov et al. (2013) investigated the structural and computational features of quinolin-2(1H)-ylidene derivatives, enhancing the understanding of molecular structures and bonding (Nesterov et al., 2013).

Biological Activity and Applications

  • Cytotoxicity in Cancer Research : Studies like those conducted by Hawas et al. (2009) on isoquinolinequinones from marine streptomycetes and Riadi et al. (2021) on quinazolinone-based derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Hawas et al., 2009); (Riadi et al., 2021).

Green Chemistry and Efficient Synthesis

  • Green Synthesis Methods : Fraga-Dubreuil et al. (2000) reported solvent-free dipolar cycloaddition reactions under microwave irradiation for synthesizing new ethyl 4-cyano-2-oxazoline-4-carboxylates, highlighting the movement towards environmentally friendly synthesis methods (Fraga-Dubreuil et al., 2000).

Safety and Hazards

Ethyl cyanoacetate is labelled with the signal word “Warning” according to GHS labelling . The hazard statements include H302, H312, H319, H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P322, P330, P337+P313, P363, P501 .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with carbon steel, inhibiting its corrosion in acidic environments .

Mode of Action

The compound’s mode of action is primarily through its adsorption on the metal surface, which inhibits corrosion. The inhibitory character of this product increases with the concentration but is inversely related to the temperature .

Biochemical Pathways

It’s worth noting that similar compounds have been synthesized and studied for their optical properties .

Result of Action

The primary result of the action of ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate is the inhibition of corrosion in carbon steel. The compound effectively inhibits carbon steel corrosion in 0.5 M H2SO4 and 1 M HCl solutions, and the inhibition efficiency increases with inhibitor concentration at all temperatures studied .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and concentration. The inhibitory character of this product increases with the concentration but is inversely related to the temperature .

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(3,4-dihydro-2H-isoquinolin-1-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)12(9-15)13-11-6-4-3-5-10(11)7-8-16-13/h3-6,16H,2,7-8H2,1H3/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICUYZUTLRYKFU-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2CCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2CCN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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